molecular formula C18H18Cl2N2O3 B5801268 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide

2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide

Cat. No. B5801268
M. Wt: 381.2 g/mol
InChI Key: GLUDJYLBXXXFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide involves the inhibition of various enzymes and proteins involved in cell division, angiogenesis, and microbial growth. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It also inhibits the activity of vascular endothelial growth factor (VEGF), a protein involved in angiogenesis. In microbial growth, it has been found to inhibit the activity of various enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating various caspases and inducing DNA damage. It also inhibits the activity of VEGF, leading to the inhibition of angiogenesis. In microbial growth, it has been found to disrupt the cell wall synthesis and energy metabolism, leading to the inhibition of growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide in lab experiments include its potent activity against cancer cells, bacteria, and fungi. It also has low toxicity towards normal cells and has been found to have synergistic effects with other chemotherapeutic agents. The limitations include its limited solubility in water and its potential toxicity towards non-target organisms.

Future Directions

For research on 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide include the development of more efficient synthesis methods, the identification of its molecular targets and pathways, and the evaluation of its potential applications in other fields such as agriculture and environmental science. The development of novel formulations and delivery methods for this compound is also an area of research interest. Additionally, studies on the toxicity and safety of this compound towards non-target organisms are needed to assess its potential environmental impact.
In conclusion, 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide is a chemical compound that has shown promising results in various scientific research fields. Its potent activity against cancer cells, bacteria, and fungi makes it a potential candidate for the development of novel therapies and antimicrobial agents. However, further research is needed to fully understand its mechanism of action, molecular targets, and potential environmental impact.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide involves the reaction of 2,4-dichlorobenzonitrile with 3,4-dimethylphenol in the presence of a base to form 2-(2,4-dichlorophenoxy)-3,4-dimethylbenzonitrile. This intermediate is then reacted with ethanimidamide in the presence of an acid catalyst to produce the final compound.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide has been extensively studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and insecticide development. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, it has shown promising results against various bacterial and fungal strains. In insecticide development, it has been found to have potent larvicidal activity against mosquito larvae.

properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-11-3-6-15(7-12(11)2)24-10-18(23)25-22-17(21)8-13-4-5-14(19)9-16(13)20/h3-7,9H,8,10H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUDJYLBXXXFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide

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